molecular formula C24H20N2O6 B2767733 ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327171-20-9

ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2767733
CAS No.: 1327171-20-9
M. Wt: 432.432
InChI Key: SURKKVJROKADOI-RWEWTDSWSA-N
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Description

Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.432. The purity is usually 95%.
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Biological Activity

Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate, with the CAS number 1327171-20-9, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2O6C_{24}H_{20}N_{2}O_{6}, with a molecular weight of 432.4 g/mol. The compound features a coumarin backbone, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including those similar to this compound. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of Coumarin Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AStaphylococcus aureus17Belkhir-Talbi et al., 2019
Compound BBacillus subtilis15Avdović et al., 2020
Ethyl DerivativeEscherichia coli14MDPI Study

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively studied. This compound may exhibit similar properties due to its structural characteristics that allow interaction with various biological targets.

In one study, coumarin derivatives were found to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer progression.

Case Study: Anticancer Effects

A study demonstrated that a related coumarin derivative significantly inhibited the growth of A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase. The compound's ability to interfere with key signaling pathways was attributed to its structural features that enhance binding affinity to target proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Coumarins are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Some studies suggest that coumarin derivatives can inhibit enzymes involved in inflammatory processes and cancer progression, such as macrophage migration inhibitory factor (MIF) .
  • DNA Interaction : Certain coumarins have been shown to interact with DNA, leading to alterations in transcription and replication processes that can affect cell viability.

Properties

IUPAC Name

ethyl 4-[[3-(furan-2-ylmethylcarbamoyl)-7-hydroxychromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-2-30-24(29)15-5-8-17(9-6-15)26-23-20(22(28)25-14-19-4-3-11-31-19)12-16-7-10-18(27)13-21(16)32-23/h3-13,27H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKKVJROKADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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